molecular formula C21H24O6 B1649712 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione CAS No. 10365-22-7

1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione

Cat. No.: B1649712
CAS No.: 10365-22-7
M. Wt: 372.4 g/mol
InChI Key: BXZTVDWJXIYBAO-UHFFFAOYSA-N
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Description

1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione is a complex organic compound characterized by its molecular formula C21H24O6. This compound features two phenyl rings substituted with methoxy groups at the 2 and 5 positions, connected by a pentane-1,5-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione typically involves the following steps:

  • Benzene Derivatives Preparation: The starting materials are benzene derivatives with methoxy groups at the 2 and 5 positions.

  • Ketone Formation: The benzene derivatives undergo a series of reactions to form the pentane-1,5-dione backbone.

  • Coupling Reaction: The final step involves coupling the two benzene derivatives with the pentane-1,5-dione backbone to form the target compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with altered chemical properties.

  • Substitution Products: Derivatives with different functional groups attached to the core structure.

Scientific Research Applications

1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic properties and potential use in drug development.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione can be compared with other similar compounds, such as:

  • 1,10-Bis(2,5-dimethoxyphenyl)-1,10-decanedione: A longer chain analog with similar functional groups.

  • 1,5-Bis(2,6-dimethoxyphenyl)-1,4-pentadien-3-one: A structural isomer with different positions of methoxy groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1,5-bis(2,5-dimethoxyphenyl)pentane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-24-14-8-10-20(26-3)16(12-14)18(22)6-5-7-19(23)17-13-15(25-2)9-11-21(17)27-4/h8-13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZTVDWJXIYBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCCC(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369599
Record name 1,5-bis(2,5-dimethoxyphenyl)pentane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10365-22-7
Record name 1,5-bis(2,5-dimethoxyphenyl)pentane-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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